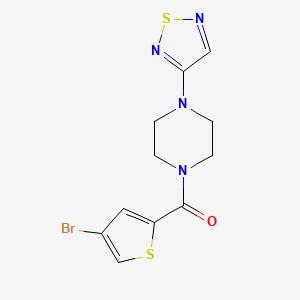

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

描述

属性

IUPAC Name |

(4-bromothiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4OS2/c12-8-5-9(18-7-8)11(17)16-3-1-15(2-4-16)10-6-13-19-14-10/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOHHDHGRWCAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common approach might include:

Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Formation of the Thiadiazole Ring: This can be synthesized from appropriate precursors such as thiosemicarbazide and carboxylic acids under cyclization conditions.

Coupling Reactions: The bromothiophene and thiadiazole intermediates can be coupled with piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with nucleophiles.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

Coupling Reactions: The piperazine ring can be further functionalized through coupling reactions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.

科学研究应用

Scientific Research Applications of 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

This compound is a complex organic compound containing heterocyclic structures, drawing interest in medicinal chemistry. It features a piperazine ring and a thiadiazole moiety, with bromothiophene enhancing its potential as a pharmacological agent, especially in antiviral research. This compound is intended for non-human research purposes only and is not for therapeutic or veterinary use.

Technical Details

- Molecular Formula The molecular formula for this compound is C11H10BrN3O2S2.

- Molecular Weight The compound has a molecular weight of approximately 360.24 g/mol. Another source gives a slightly different molecular weight of 359.3 .

- InChI Code The structural representation can be derived from its InChI code:

InChI=1S/C11H10BrN3O2S2/c12-7-3-9(18-6-7)11(16)15-2-1-8(5-15)17-10-4-13-19-14-10/h3-4,6,8H,1-2,5H2. - SMILES O=C(c1cc(Br)cs1)N1CCN(c2cnsn2)CC1 .

Potential Applications

This compound's primary applications are in medicinal chemistry and pharmacological research. Its potential uses include:

- Antiviral Research Research suggests that compounds with similar structures act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for the replication of human immunodeficiency virus type 1 (HIV-1). This indicates the compound may have antiviral properties through similar mechanisms.

- Drug Design It is classified as a piperazine derivative with potential applications in drug design due to its structural motifs.

- Development of New Derivatives Reactions involving this compound are often studied for their potential to yield new derivatives with enhanced biological activity.

Stability and Handling

作用机制

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures can interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions.

相似化合物的比较

Structural Analogues and Key Differences

The compound is compared to structurally related piperazine derivatives to highlight substituent effects on physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Observations:

- Heterocyclic Diversity : The dual sulfur-containing heterocycles (thiophene and thiadiazole) distinguish it from analogues with single heterocycles (e.g., thiazole in or furan in ). Thiadiazoles are associated with improved metabolic stability compared to thiazoles .

- Halogen Positioning : Bromine at the 4-position of thiophene may influence binding specificity compared to bromine on benzyl groups (), as steric and electronic environments differ.

Physicochemical Properties

- Solubility : The bromothiophene and thiadiazole groups may reduce aqueous solubility compared to furan- or methyl-substituted analogues ().

- Crystallinity : highlights that halogen positioning (e.g., fluoro vs. chloro in benzoyl groups) affects crystal packing. The target compound’s bromothiophene may lead to distinct supramolecular interactions compared to bromobenzyl derivatives .

生物活性

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound characterized by its unique structural features, including a piperazine ring and thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research.

Research indicates that compounds with similar structures often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . These inhibitors target the reverse transcriptase enzyme crucial for the replication of human immunodeficiency virus type 1 (HIV-1), suggesting that this compound may exhibit antiviral properties through analogous mechanisms .

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. Its structural motifs suggest it could inhibit viral replication effectively. The presence of the bromothiophene and thiadiazole rings enhances its pharmacological profile, making it a candidate for further investigation in antiviral drug development.

Anticancer Activity

In vitro studies have demonstrated that derivatives of compounds containing thiadiazole and piperazine structures exhibit significant anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) using assays like the MTT colorimetric assay .

The following table summarizes the anticancer activity observed in related studies:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15 | |

| Compound B | HCT116 | 20 | |

| 1-(4-Bromothiophene...) | MDA-MB-231 | TBD |

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Antiviral Activity : A study found that derivatives similar to 1-(4-bromothiophene...) inhibited HIV replication in vitro, showcasing their potential as NNRTIs.

- Anticancer Research : In a comparative study on various heterocyclic compounds, those with bromine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-brominated counterparts. This suggests that the presence of bromine plays a critical role in enhancing biological activity .

常见问题

Q. What are the recommended synthetic routes for 1-(4-bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy: Utilize N-acylation of piperazine derivatives, as demonstrated in analogous compounds (e.g., 1-(2-fluorobenzyl)piperazine derivatives) .

- Key Steps:

- React 4-(1,2,5-thiadiazol-3-yl)piperazine with 4-bromothiophene-2-carbonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere.

- Use a base (e.g., K₂CO₃ or DIEA) to neutralize HCl byproducts .

- Monitor reaction progress via TLC (hexane/ethyl acetate or DCM/methanol systems) .

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride), temperature (room temperature to 50°C), and reaction time (6–24 hours) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC-MS: Confirm molecular weight and detect impurities (e.g., unreacted starting materials) .

- NMR (¹H/¹³C): Verify substitution patterns on the piperazine ring and thiadiazole/thiophene moieties. Look for coupling constants indicative of stereochemistry .

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry, as done for similar thiadiazole-containing heterocycles .

- Purity Thresholds: Aim for ≥95% purity (HPLC) for biological assays .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Hazards: Anticipate skin/eye irritation (Category 2A) and potential toxicity from bromothiophene or thiadiazole fragments .

- Protocols:

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent hazardous decomposition (e.g., NOₓ or CO release) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Example: Discrepancies in cytotoxicity or receptor binding may arise from:

- Structural Validation: Compare batch-specific NMR/X-ray data to rule out synthetic byproducts (e.g., regioisomers) .

Q. What computational strategies predict the compound’s reactivity or binding modes?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Parameterize the thiadiazole’s electron-deficient π-system for accurate ligand-receptor scoring .

- DFT Calculations: Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack (e.g., bromothiophene’s C–Br bond) .

Q. How can the synthesis be scaled for in vivo studies without compromising yield?

Methodological Answer:

- Process Chemistry Adjustments:

- Replace DMF with toluene or THF for easier solvent recovery .

- Use flow chemistry to enhance mixing and heat transfer during acylation .

- Purification: Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or switch to recrystallization (ethanol/water) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。